molecular formula C₁₂H₁₅D₃ClN₅O B1157268 Peramine Hydrochloride Salt-d3

Peramine Hydrochloride Salt-d3

Cat. No.: B1157268
M. Wt: 286.78
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peramine (B34533) as a Natural Product

Peramine is a naturally occurring alkaloid produced by certain fungi, particularly those of the Epichloë genus, which often form symbiotic relationships with grasses. nih.govoregonstate.edu This pyrrolopyrazine alkaloid is known for its potent insect-deterrent properties, offering protection to its host plant from various herbivores. oregonstate.eduontosight.ai The unique chemical structure of peramine, featuring a pyrrolopyrazine ring and a guanidine (B92328) group, has attracted significant interest from chemists and biologists alike. ontosight.aitandfonline.com Its biosynthesis is a complex process involving a multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the perA gene. nih.govscispace.comuniprot.org

Significance of Stable Isotope Labeling in Chemical Biology and Analytical Sciences

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). silantes.comcreative-proteomics.comwikipedia.org This "labeling" allows researchers to track molecules through complex biological systems or chemical reactions. wikipedia.orgfiveable.me In analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass difference between the labeled and unlabeled compounds enables their distinct detection and quantification. silantes.comnih.gov

Deuterium labeling, the replacement of hydrogen with its heavier isotope deuterium, is particularly valuable. clearsynth.com It is a key tool in:

Quantitative Analysis: Deuterated compounds are frequently used as internal standards in mass spectrometry. clearsynth.comscioninstruments.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the corresponding unlabeled analyte, correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.comnih.gov

Metabolic Studies: Labeled compounds can be used to trace the metabolic fate of a substance within an organism, providing insights into biochemical pathways. creative-proteomics.comfiveable.menih.gov

Reaction Mechanism Elucidation: The kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution, helps in determining the mechanism of a reaction. informaticsjournals.co.in

Rationale for Research on Peramine Hydrochloride Salt-d3

This compound is the deuterium-labeled form of peramine hydrochloride salt. medchemexpress.eumedchemexpress.com Its primary application in academic research is as an internal standard for the accurate quantification of peramine in various samples using mass spectrometry. tandfonline.comtcsedsystem.edu The rationale for its use stems from the need for reliable analytical methods to study peramine's distribution in plants, its ecological role, and its biosynthesis. The deuterated form is chemically almost identical to the natural compound but can be easily distinguished by its higher mass, making it an ideal reference. scioninstruments.comscispace.com

Scope and Objectives of Academic Investigations on the Compound

Academic investigations involving this compound are primarily focused on analytical chemistry and chemical ecology. The main objectives include:

Developing and validating robust analytical methods for the detection and quantification of peramine in plant tissues and fungal cultures. mdpi.com

Studying the biosynthesis of peramine by providing a reliable tool to measure its production under different conditions.

Investigating the ecological dynamics of peramine, such as its concentration in different parts of a plant and its role in deterring insect feeding. oregonstate.edu

Facilitating the synthesis and characterization of peramine and its analogues. tandfonline.comtcsedsystem.edu

The use of this compound as an internal standard significantly enhances the precision and reliability of these studies, contributing to a more comprehensive understanding of this important natural product.

Properties

Molecular Formula

C₁₂H₁₅D₃ClN₅O

Molecular Weight

286.78

Synonyms

N-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-guanidine Hydrochloride Salt-d3;  Pyrrolo[1,2-a]pyrazine, guanidine deriv. Hydrochloride Salt-d3

Origin of Product

United States

Synthetic Methodologies for Peramine and Deuterated Variants

Total Synthesis Strategies for Peramine (B34533)

The total synthesis of peramine is a significant challenge that requires careful planning for the construction of its unique pyrrolopyrazinone core, installation of the guanidine (B92328) side chain, and control over stereochemistry.

The central feature of peramine is its pyrrolopyrazinone skeleton, a fused bicyclic system. The formation of this ring system is the cornerstone of any total synthesis. Researchers have developed several effective strategies to achieve this.

One prominent method involves a tandem reaction sequence beginning with alkynyl esters. A recently developed approach utilizes a 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-catalyzed tandem intermolecular amidation followed by a regioselective intramolecular 6-exo-dig cyclization to construct the pyrazin-1(2H)-one scaffold efficiently. nih.gov This method has been directly applied to the synthesis of peramine, demonstrating its efficacy. nih.gov

An alternative strategy focuses on building the pyrrole (B145914) ring onto a pre-existing and intact diketopiperazine (DKP) precursor. nih.gov This sequence is initiated by a mild aldol (B89426) condensation, which is then followed by pyrrole annulation to achieve the fused bicyclic ring system. nih.gov The cyclization of the aldol condensation product can be catalyzed by either protic acids or gold Lewis acids. nih.gov

Table 1: Comparison of Pyrrolopyrazinone Ring Formation Strategies
ApproachKey ReactionsCatalyst/Reagent ExampleReference
Tandem Amidation/CyclizationIntermolecular Amidation, 6-exo-dig Intramolecular CyclizationTBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) nih.gov
Pyrrole Annulation onto DKPAldol Condensation, Pyrrole AnnulationAu(PPh3)Cl / AgBF4 (Gold Lewis Acid) nih.gov

Propargylamines are versatile intermediates in organic synthesis, valued for their reactivity in forming various heterocyclic compounds. acs.orgresearchgate.net In the context of peramine synthesis, N-propargylation is a critical step that installs the necessary functionality for subsequent cyclization to form the core ring structure. This transformation can be accomplished through various methods, including the direct conversion of α-amino C(sp3)–H bonds into α-C–alkynyl bonds under catalytic conditions. nih.gov Once the propargylamine (B41283) intermediate is formed, it undergoes a cyclization reaction. As noted previously, a highly effective method is the regioselective 6-exo-dig cyclization, which proceeds under mild conditions to yield the desired pyrrolopyrazinone scaffold. nih.gov

The guanidine group is a crucial structural element in many biologically active natural products and is essential for the function of peramine. wikipedia.orgnih.gov The introduction of this highly basic and nucleophilic group requires careful strategic planning. nih.gov Synthetic approaches can be broadly categorized into late-stage and early-stage guanidinylation.

Late-Stage Introduction: This traditional approach involves carrying a precursor, such as a primary amine, through multiple synthetic steps before converting it into the guanidine moiety near the end of the synthesis. This avoids potential complications from the reactive nature of the guanidine group in earlier steps. nih.gov

Early-Stage Introduction: A more direct and efficient tactic involves installing a protected guanidine group onto a primary amine early in the synthetic route. nih.gov This strategy requires robust protecting groups that are stable to various reaction conditions before being removed in a final deprotection step.

Common reagents for converting amines to guanidines include reacting them with thioureas, which are then transformed into the final guanidine structure. rsc.org

Table 2: Common Reagents and Precursors for Guanidinylation
Precursor Functional GroupGuanidinylation Method/ReagentKey FeatureReference
Primary AmineThiourea (B124793) + Burgess ReagentConverts thiourea intermediate to guanidine. organic-chemistry.org
Primary AmineProtected Guanidinylating ReagentsAllows for early-stage introduction of the moiety. nih.gov
AzidePd-catalyzed cascade with isonitriles and aminesForms functionalized guanidines in a single cascade. organic-chemistry.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of organic synthesis, as it dictates the biological activity and properties of a molecule. rijournals.comresearchgate.net Peramine is a chiral molecule, and therefore, controlling the stereochemical outcome of its synthesis is paramount. This can be achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one specific enantiomer. rijournals.comyoutube.com Substrate control, where the existing stereochemistry in a molecule directs the outcome of a subsequent reaction, is another key strategy. youtube.com

Regioselectivity refers to the control of which position on a molecule a reaction occurs. In peramine synthesis, the regioselectivity of the key ring-forming reaction is crucial. The aforementioned 6-exo-dig cyclization is highly regioselective, ensuring the formation of the correct six-membered ring of the pyrazinone system without forming other undesired isomers. nih.gov

Isotopic Labeling Techniques for Peramine Hydrochloride Salt-d3

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope. wikipedia.org For this compound, three hydrogen atoms (protium) are replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.orgcernobioscience.com Deuterated compounds are invaluable tools in drug discovery and metabolic research. nih.goveurisotop.com They can be used as internal standards for quantitative analysis by mass spectrometry or to investigate the metabolic fate of a drug, as the stronger carbon-deuterium bond can slow down metabolism at that specific site. nih.gov

The synthesis of this compound requires the precise introduction of three deuterium atoms. This is achieved through site-specific deuteration methods, often by using deuterated reagents during the synthesis. nih.gov The "-d3" designation typically implies the presence of a deuterated methyl group (-CD3).

A common and direct method to introduce a trideuteromethyl group is to use a deuterated methylating agent, such as methyl-d3 iodide (CD3I), in a step where a methyl group is added to the molecule. nih.gov This can be performed late in the synthesis to avoid the loss of the deuterium label in subsequent reactions.

Other general methods for incorporating deuterium into molecules include:

Reduction with deuterated reagents: Using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) to convert carbonyls or other functional groups into deuterated alkanes or alcohols. epj-conferences.org

Deuterodeamination: Replacing a primary amine with deuterium using deuterium oxide (D2O) as the deuterium source. nih.gov

Acid-catalyzed exchange: Using deuterated acids like deuterated triflic acid in combination with a deuterated silane (B1218182) to achieve high levels of deuterium incorporation in amines. nih.gov

Quenching of organometallics: Preparing a Grignard or organolithium reagent and then quenching the reaction with a deuterium source like D2O to replace a halogen with a deuterium atom. youtube.com

Table 3: Selected Methods for Site-Specific Deuterium Incorporation
MethodDeuterium Source / ReagentTypical ApplicationReference
DeuteromethylationMethyl-d3 Iodide (CD3I)Introduction of a -CD3 group. nih.gov
Reductive DeuterationLithium Aluminum Deuteride (LiAlD4)Reduction of amides, esters, or carbonyls. epj-conferences.org
DeuterodeaminationDeuterium Oxide (D2O)Replacement of a primary amine group. nih.gov
Catalytic H/D ExchangeDeuterated Acid / Deuterated SilaneLabeling of amines at α and/or β positions. nih.gov

Synthesis of this compound (or d4 as a relevant example)

One potential approach involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, if a synthetic route to peramine proceeds through an intermediate containing a nitrile or an imine functionality, this group could be reduced using a deuterium source like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).

Alternatively, direct hydrogen-isotope exchange (HIE) catalysis on the final peramine molecule presents another viable route. This method often employs a noble metal catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium gas (D₂) or deuterated water (D₂O). The reaction conditions, including temperature, pressure, and solvent, would need to be carefully controlled to facilitate the exchange of specific protons for deuterium atoms. Given the structure of peramine, the protons on the alkyl chain connecting the guanidine group to the pyrrolo[1,2-a]pyrazine (B1600676) core would be potential candidates for exchange.

A hypothetical synthesis of a deuterated peramine, for instance a d4-variant, could involve the reaction of a precursor amine with a deuterated guanylating agent. For example, if the synthesis involves the addition of a guanidine moiety to an amino-propyl side chain, a deuterated version of this side chain could be synthesized first. This could be achieved by reducing a corresponding nitrile or amide with a deuterated reducing agent to introduce deuterium atoms on the carbon adjacent to the nitrogen.

The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating the free base of the deuterated peramine with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol, to precipitate the salt.

Table 1: Proposed Reaction Parameters for Deuteration of a Peramine Precursor

ParameterConditionRationale
Deuterating Agent Lithium Aluminum Deuteride (LiAlD₄)Powerful reducing agent capable of reducing amides or nitriles to introduce deuterium.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent suitable for reactions with LiAlD₄.
Temperature 0 °C to refluxReaction temperature would be optimized to balance reaction rate and selectivity.
Work-up Quenching with D₂O followed by standard extractionUse of D₂O for quenching minimizes back-exchange of deuterium.
Purification Column ChromatographyTo isolate the deuterated amine precursor before the final guanidinylation step.

Optimization of Deuteration Yield and Purity

Achieving a high yield of the desired deuterated product with a high degree of isotopic enrichment and purity is paramount. Several factors influence the efficiency of the deuteration process.

Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical parameters that must be optimized. For HIE reactions, the catalyst activity and the nature of the deuterium source can significantly impact the extent of deuterium incorporation. Screening different catalysts and deuterated solvents can lead to improved yields.

Substrate Protection: In some cases, it may be necessary to protect certain functional groups within the peramine molecule to prevent unwanted side reactions or non-specific deuterium exchange. For instance, the guanidine group could be protected with Boc groups during a catalytic exchange reaction to direct the deuteration to other parts of the molecule.

Purification Techniques: After the deuteration reaction, purification is essential to remove any unreacted starting material, partially deuterated species, and other byproducts. High-performance liquid chromatography (HPLC) is a powerful technique for separating isotopologues and ensuring the high purity of the final product.

Analytical Characterization: The isotopic purity and the precise location of the deuterium atoms in the final product must be confirmed. Mass spectrometry (MS) is used to determine the molecular weight and the degree of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is invaluable for determining the exact positions of the deuterium labels within the molecule.

Table 2: Key Optimization Strategies for Deuteration

StrategyDescriptionExpected Outcome
Catalyst Screening Testing various transition metal catalysts (e.g., Pd/C, PtO₂, Rh/C) for HIE.Identification of the most efficient catalyst for maximizing deuterium incorporation.
Solvent Selection Using a range of deuterated solvents (e.g., D₂O, CD₃OD, Acetic acid-d₄).Improved solubility of the substrate and enhanced deuterium exchange.
Temperature and Pressure Optimization Varying the reaction temperature and pressure (for D₂ gas).Finding the optimal conditions to drive the reaction to completion without degradation.
Protecting Group Strategy Employing protecting groups for sensitive functionalities.Increased regioselectivity of the deuteration reaction.
Post-reaction Purification Utilizing advanced chromatographic techniques like preparative HPLC.Isolation of the desired deuterated compound with high chemical and isotopic purity.

By systematically applying these synthetic and optimization strategies, it is feasible to produce this compound or other deuterated analogs with the high purity and isotopic enrichment required for their intended applications in scientific research.

Biosynthetic Pathways and Genetic Regulation of Peramine

Enzymatic Mechanisms in Epichloë Endophytes

The enzymatic pathway for peramine (B34533) synthesis is remarkably efficient, centered around a single, large enzyme. This enzyme, a non-ribosomal peptide synthetase, carries out a series of catalytic steps to assemble the final molecule from basic amino acid precursors.

The central enzyme in peramine biosynthesis is Peramine Synthetase (PerA), a two-module non-ribosomal peptide synthetase (NRPS) encoded by the perA gene. nih.govresearchgate.net Research has confirmed that PerA is the only pathway-specific protein required for the synthesis of peramine. nih.govresearchgate.net This large, multifunctional enzyme is responsible for selecting, activating, and linking the precursor amino acids to form the core structure of peramine.

The structure of PerA consists of two modules, each containing several catalytic domains. researchgate.netnih.gov A minimal NRPS module typically includes an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the activated substrate, and a condensation (C) domain for peptide bond formation. nih.govbeilstein-journals.org The PerA enzyme possesses these core domains along with additional domains for chemical modification.

Table 1: Domain Structure of Peramine Synthetase (PerA)

Module Domain Abbreviation Function
Module 1 Adenylation A1 Selects and activates the precursor 1-pyrroline-5-carboxylate. nih.gov
Thiolation T1 Covalently binds the activated 1-pyrroline-5-carboxylate via a phosphopantetheine arm. nih.gov
Module 2 Adenylation A2 Selects and activates the precursor L-arginine.
Thiolation T2 Covalently binds the activated L-arginine.
Condensation C Catalyzes the peptide bond formation between the two precursors.
Tailoring N-methylation M Adds a methyl group to the growing peptide chain. researchgate.net

| Domains | Reduction | R | Catalyzes the reductive release and cyclization of the dipeptide intermediate to form the final pyrrolopyrazine ring structure. researchgate.netresearchgate.net |

The biosynthesis of peramine begins with two primary precursors derived from amino acids: 1-pyrroline-5-carboxylate (P5C) and L-arginine. nih.govresearchgate.net The PerA enzyme specifically recognizes and activates these two molecules. Module 1 of PerA is responsible for activating P5C, while Module 2 activates L-arginine. nih.gov

Once tethered to the enzyme, these precursors are condensed to form a dipeptidyl-thioester intermediate. This intermediate remains bound to the T2 domain of PerA before undergoing further modifications and final release.

In related fungal genera like Metarhizium, which possess orthologous gene clusters, additional intermediates have been identified. For instance, in Metarhizium majus, the enzyme PpzD produces hydroxyproline (B1673980) precursors, and the enzyme PpzC acts on peramine itself to create 8-hydroxyperamine. acs.org Further modification by the sulfotransferase PpzF can then produce peramine-8-O-sulfate. acs.org While these are part of a more complex pathway in Metarhizium, they highlight potential diversification from the core peramine structure.

Table 2: Precursors and Intermediates in Peramine and Related Pathways

Compound Role Fungal Genus Enzyme(s) Involved
1-Pyrroline-5-carboxylate Precursor Epichloë PerA nih.govresearchgate.net
L-Arginine Precursor Epichloë PerA nih.govresearchgate.net
Dipeptidyl-thioester Intermediate Epichloë PerA researchgate.net
8-Hydroxyperamine Intermediate Metarhizium PpzC acs.org

The PerA enzyme is a prime example of a multifunctional biocatalyst. nih.gov After the initial condensation of the two precursors, its integrated tailoring domains perform a series of chemical modifications. The N-methylation (M) domain adds a methyl group, and the C-terminal reductase (R) domain is crucial for the final steps. researchgate.net This R domain catalyzes the reductive release of the dipeptide from the enzyme, which is coupled with a cyclization reaction to form the characteristic pyrrolopyrazine ring of peramine. researchgate.net This entire sequence of events—including methylation, reduction, and the preceding oxidation steps inherent in the pathway—is performed by the single PerA protein. researchgate.net

Genetic Architecture of Peramine Biosynthesis

The genetic basis for peramine production is rooted in specific biosynthetic gene clusters (BGCs). The organization and content of these clusters can vary between different fungal species, providing insights into the evolution of this metabolic pathway.

In Epichloë species, the genetic architecture for peramine synthesis is relatively simple. It is centered around the perA gene, which is approximately 8.3 kb in length. nih.govresearchgate.net This gene is often described as "orphaned" because, unlike many other secondary metabolite genes, it does not reside within a large cluster of functionally related genes. nih.gov Instead, the perA locus is typically flanked by conserved genes, such as mfsA and qcrA, that are not directly involved in the biosynthesis. nih.gov This streamlined genetic arrangement in Epichloë is considered an instance of reductive evolution, where a larger ancestral cluster was pared down to the essential gene. nih.gov Genetic analysis across numerous Epichloë isolates has revealed that mutations, such as frameshifts or insertions within the perA gene, are responsible for the inability of some strains to produce peramine. nih.gov

While the perA gene was once thought to be exclusive to Epichloë, subsequent genomic studies have identified orthologous genes and clusters in other fungal genera. nih.gov Functional homologues of perA have been confirmed in the insect-pathogenic fungus Metarhizium rileyi and related species. nih.govnih.gov

In contrast to the solitary perA gene in Epichloë, the orthologous gene in Metarhizium and the lichen-forming fungus Cladonia grayi is part of a larger, seven-to-nine gene pyrrolopyrazine (PPZ) biosynthetic gene cluster. nih.govacs.org In this cluster, the perA homologue (ppzA) is the central component, surrounded by genes encoding tailoring enzymes predicted to derivatize peramine into more complex molecules. nih.gov These enzymes include oxygenases, sulfotransferases, and hydroxylases that create derivatives like 8-hydroxyperamine. acs.orgacs.org The presence of these more extensive PPZ clusters in Metarhizium and Cladonia suggests they may represent a more ancestral state of the pathway. nih.govmdpi.commdpi.com

Table 3: Comparison of Peramine-Related Gene Clusters

Feature Epichloë spp. Metarhizium spp. & Cladonia grayi
Core Gene perA ppzA (perA ortholog) nih.gov
Cluster Size Single "orphaned" gene nih.gov Multi-gene cluster (7-9 genes) nih.govacs.org
Associated Genes Flanked by unrelated genes (mfsA, qcrA) nih.gov Genes for tailoring enzymes (e.g., oxygenases, sulfotransferases) nih.govacs.orgacs.org
Evolutionary State Reductive evolution nih.gov Likely more ancestral

| End Product | Peramine | Peramine and more complex pyrrolopyrazine derivatives nih.gov |

Evolutionary Dynamics of Biosynthetic Genes (e.g., reductive evolution)

The biosynthesis of peramine in Epichloë fungal endophytes, which live symbiotically with cool-season grasses, is a notable example of evolutionary gene cluster dynamics. nih.gov The production of this anti-insect compound requires a single gene, perA, which encodes the non-ribosomal peptide synthetase (NRPS) known as Peramine Synthetase (PerA). nih.gov While it was once believed that perA and peramine were exclusive to Epichloë fungi, a homologue of the perA gene has been identified in the insect-pathogenic fungus Metarhizium rileyi, confirming that PerA is the sole protein needed for biosynthesis. nih.gov

Further genomic investigation has revealed that in fungi such as Metarhizium rileyi, Metarhizium majus, and the lichen fungus Cladonia grayi, the perA gene is part of a more extensive seven-gene pyrrolopyrazine (PPZ) cluster. nih.gov The genes within this larger cluster are predicted to encode proteins that modify peramine into more complex PPZ metabolites. nih.gov In contrast, the perA gene in Epichloë species stands alone. This "orphaned" status of the perA gene in Epichloë is considered a clear instance of reductive evolution, where a larger ancestral gene cluster has been streamlined, losing genes that are not essential for the specific symbiotic relationship. nih.govnih.gov This evolutionary process involves the loss of nonessential genes, which can be observed in various organisms adapting to specific environments. nih.govnih.govresearchgate.net The result is a minimal genetic toolkit sufficient for producing the ecologically crucial peramine molecule.

Table 1: Comparison of Peramine-Related Gene Clusters in Different Fungi

Fungal Genus Gene Cluster Evolutionary Status Implication
Epichloë Orphaned perA gene Reductive Evolution Specialized function; production of peramine as the primary end-product. nih.gov
Metarhizium Seven-gene PPZ cluster (including perA) Ancestral State Capacity to produce peramine and derivatize it into more complex molecules. nih.gov

| Cladonia | Seven-gene PPZ cluster (including perA) | Ancestral State | Similar to Metarhizium, indicating a broader evolutionary history of PPZ biosynthesis. nih.gov |

Regulation of Peramine Production in Symbiotic Systems

The production of peramine is not constitutive but is finely regulated through a complex interplay between the fungal endophyte and its host plant, as well as by external environmental cues.

Host Plant-Endophyte Molecular Interactions Influencing Alkaloid Expression

The symbiotic relationship between Epichloë endophytes and their host grasses is a dynamic partnership that significantly influences the production of bioactive alkaloids like peramine. frontiersin.org This communication is crucial for activating the synthesis of novel secondary metabolites that benefit the host, primarily by providing defense against herbivores. frontiersin.orgresearchgate.net The interaction begins with molecular recognition, where plant receptors recognize microbial molecules, triggering specific downstream pathways. nih.gov

For a successful symbiotic relationship to be established, the endophyte must colonize the host tissues, a process that involves overcoming the plant's natural defense responses. nih.gov Studies have shown a downregulation of certain plant defense pathways during colonization by mutualistic microbes. nih.gov Once the symbiosis is established, the host plant and the endophyte engage in a molecular dialogue that can influence gene expression in both partners. The endophyte can modulate the host's growth hormone levels and enhance the expression of genes related to metabolism. mdpi.com This co-evolution has led to a specialized relationship where the endophyte's production of protective alkaloids is integrated into the host's defense strategy. frontiersin.org While the precise signaling molecules from the host plant that trigger perA gene expression are still under investigation, it is clear that the internal environment of the plant is the primary context for alkaloid production.

Environmental Factors Affecting Biosynthetic Gene Expression and Alkaloid Levels

The symbiotic system, and consequently peramine production, is sensitive to various abiotic environmental factors. researchgate.net Stresses such as drought, salinity, and nutrient availability can significantly alter the physiology of both the host plant and the endophyte, thereby affecting secondary metabolite production. frontiersin.orgnih.gov For instance, nutrient availability, particularly nitrogen, can influence the host-endophyte relationship and the production of nitrogen-rich alkaloids. researchgate.net

Environmental stressors can act as catalysts for secondary metabolism in plants, often leading to an increased accumulation of protective compounds. nih.gov The physiological state of the host plant, which is influenced by environmental conditions, plays a critical role. For example, in some plants, the accumulation of secondary metabolites is highest during the vegetative state and decreases during flowering. openagriculturejournal.com Similarly, soil type can impact metabolite production, likely through its effect on water and nutrient retention. openagriculturejournal.com While direct studies on the specific environmental triggers for the perA gene are limited, the general principles of plant and microbial responses to stress suggest that factors that challenge the symbiotic partnership could modulate peramine levels as a defensive response.

Table 2: Factors Influencing Peramine Production in Symbiotic Systems

Factor Type Potential Effect on Peramine Levels
Host Genotype Biotic Influences the compatibility and nature of the symbiotic interaction. researchgate.net
Endophyte Genotype Biotic Determines the genetic potential for peramine synthesis (perA presence and functionality). researchgate.netlatrobe.edu.au
Molecular Signaling Biotic Triggers or suppresses biosynthetic gene expression based on host-endophyte communication. frontiersin.orgnih.gov
Nutrient Availability Abiotic Nitrogen and other nutrients can be limiting factors for the synthesis of nitrogenous alkaloids. researchgate.net
Water Availability Abiotic Drought stress can alter host physiology and the symbiotic relationship, potentially increasing defensive alkaloid production. researchgate.netnih.gov
Temperature Abiotic Extreme temperatures act as a stressor that may influence secondary metabolite synthesis. nih.gov

| Plant Developmental Stage | Biotic | Alkaloid concentration can vary with the physiological age of the plant, such as vegetative vs. flowering stages. openagriculturejournal.com |

Quantitative Trait Loci (QTL) Analysis for Peramine Concentration

Peramine concentration in a host plant is a complex quantitative trait, influenced by multiple genes from both the host and the endophyte, as well as their interaction with the environment. Quantitative Trait Loci (QTL) analysis is a powerful statistical method used to identify specific genomic regions that are associated with variation in such complex traits. nih.govmaxapress.com This technique involves linking phenotypic data (the measured trait, such as peramine concentration) with genotypic data (molecular markers) from a mapping population. nih.govnih.gov

In the context of the grass-endophyte symbiosis, QTL analysis can be used to dissect the genetic architecture of herbage quality traits. nih.gov For example, QTL studies in perennial ryegrass have successfully identified genomic regions associated with traits like water-soluble carbohydrate content and digestibility. nih.gov By applying a similar methodology, researchers could identify QTLs in the host grass genome that are associated with variations in peramine levels. These host QTLs would not be for the peramine synthesis pathway itself (which is fungal), but rather for host factors that influence the endophyte's growth, metabolism, or its expression of the perA gene.

The process of QTL mapping typically uses approaches like simple interval mapping and composite interval mapping to locate loci on linkage groups (chromosomes). nih.govfrontiersin.org Identifying markers associated with these QTLs is a critical first step for implementing marker-assisted selection (MAS) in breeding programs, allowing for the development of grass cultivars that can better support endophytes that produce optimal levels of protective alkaloids like peramine. nih.govbiorxiv.org

Table 3: Chemical Compounds Mentioned

Compound Name

Advanced Analytical Methodologies Utilizing Peramine Hydrochloride Salt D3

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) has become the gold standard for the sensitive and selective quantification of a wide array of analytes, including alkaloids like peramine (B34533). When coupled with chromatographic separation techniques or used in direct infusion methods, MS provides unparalleled analytical power. The incorporation of a stable isotope-labeled internal standard, such as Peramine Hydrochloride Salt-d3, is a cornerstone of robust quantitative MS-based assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This methodology is widely employed for the quantification of trace-level compounds in complex matrices. A validated LC-MS method has been developed for the quantification of peramine in perennial ryegrass, demonstrating the high sensitivity and reproducibility of this approach nih.govlcms.czresearchgate.net.

In a typical LC-MS/MS workflow for peramine analysis, a sample extract is injected into the LC system, where peramine and its deuterated internal standard, this compound, are separated from other matrix components on a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Specific precursor-to-product ion transitions are monitored for both the analyte (peramine) and the internal standard (this compound). The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the sample. This ratiometric measurement corrects for variations in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise results lcms.cz.

Direct Infusion Mass Spectrometry (DIMS) is a high-throughput technique that involves introducing a sample directly into the mass spectrometer's ion source without prior chromatographic separation. This method allows for the rapid generation of a metabolic fingerprint or profile of a sample. DIMS is particularly useful for screening large numbers of samples to identify differences in their metabolic composition oup.commdpi.com.

In the context of alkaloid analysis, DIMS can be employed for the rapid screening of plant or fungal extracts to determine the presence and relative abundance of various alkaloids. The use of a deuterated internal standard like this compound in a DIMS workflow can aid in the semi-quantitative comparison of peramine levels across different samples. By adding a constant amount of the deuterated standard to each sample, variations in instrument response and ion suppression can be normalized, allowing for more reliable comparisons of metabolite profiles. While DIMS does not provide the detailed separation of isomers and isobars that LC-MS does, its speed and simplicity make it a valuable tool for initial screening and metabolomics studies of alkaloid-producing organisms oup.commdpi.comoup.com.

The use of a stable isotope-labeled internal standard is crucial for achieving high-quality quantitative data in mass spectrometry. This compound is an ideal internal standard for peramine quantification because it is chemically identical to the analyte but has a different mass due to the incorporation of three deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis lcms.cz.

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS/MS. Similarly, fluctuations in the ionization efficiency within the mass spectrometer's ion source can lead to variability in the analyte signal. By co-eluting with the analyte, a deuterated internal standard experiences the same matrix effects and ionization variability. Because the quantification is based on the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to more accurate and reliable results lcms.cz.

A robust LC-MS method for the quantification of peramine in perennial ryegrass has been validated, establishing key performance characteristics. While this particular study did not employ a deuterated internal standard for peramine, the reported validation parameters provide a benchmark for the performance of such an assay.

Validation Parameter Peramine
Linearity (R²) >0.99
Linear Range 0.8 - 1593.9 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantitation (LOQ) 0.8 ng/mL
Accuracy (Bias) 0.45% - 8.3%
Precision (RSD) 1.8% - 7.9%
Recovery 91.7% - 108.3%
Selectivity No interfering peaks at the retention time of peramine
Robustness Similar results across different mass spectrometers

This data is based on a validated LC-MS method for peramine quantification in perennial ryegrass. The method utilized an external standard for peramine and ergotamine as an internal standard for ergovaline (B115165). The use of this compound as an internal standard would be expected to further improve the accuracy and precision of the method.

The validation of an analytical method is essential to ensure its reliability for its intended purpose. The parameters listed in the table are critical for demonstrating the performance of a quantitative assay.

While deuterium-labeled internal standards like this compound are widely used and effective, there are other types of stable isotope-labeled standards, such as those labeled with carbon-13 (¹³C). The choice between a deuterium-labeled and a ¹³C-labeled internal standard can have implications for the analytical method.

One potential issue with deuterium-labeled standards is the "isotope effect," where the C-D bond is slightly stronger than the C-H bond. This can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated internal standard. If this separation is significant, the analyte and the internal standard may not experience the same matrix effects, potentially compromising the accuracy of the quantification.

In contrast, ¹³C-labeled internal standards have a mass difference from the analyte but exhibit virtually identical chromatographic behavior, as the substitution of ¹²C with ¹³C does not significantly alter the physicochemical properties of the molecule. This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, often making ¹³C-labeled standards the preferred choice for high-accuracy quantitative studies. However, the synthesis of ¹³C-labeled compounds can be more complex and expensive than that of their deuterated counterparts.

Feature Deuterium-labeled (d-labeled) Carbon-13-labeled (¹³C-labeled)
Cost of Synthesis Generally lowerGenerally higher
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect)Virtually identical retention time to the analyte
Compensation for Matrix Effects Generally effective, but can be compromised by chromatographic separationHighly effective due to co-elution
Chemical Stability Generally stable, but H/D exchange can occur under certain conditionsHighly stable

The selection of the most appropriate stable isotope-labeled internal standard depends on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the matrix, and budgetary considerations. For most applications, this compound provides a reliable and cost-effective solution for the accurate quantification of peramine.

Application in Metabolomic and Proteomic Studies

In the fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins in a biological system, accurate quantification is paramount. Deuterated compounds, such as this compound, serve as excellent internal standards in mass spectrometry-based quantitative analyses. clearsynth.comisolife.nl The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. researchgate.net This similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govthermofisher.com

The use of this compound as an internal standard allows for the correction of variations that can occur during the analytical process, such as extraction losses and matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte. myadlm.org By adding a known amount of this compound to a sample, the ratio of the signal from the endogenous peramine to the signal from the deuterated standard can be used to accurately determine the concentration of peramine. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis in metabolomics and proteomics due to its high precision and accuracy. isolife.nl

Table 1: Key Advantages of Using this compound in Metabolomic and Proteomic Studies

FeatureBenefitScientific Principle
Isotopic Labeling High accuracy and precision in quantification. clearsynth.comThe deuterated standard is chemically identical to the analyte, minimizing analytical variability. researchgate.net
Co-elution Corrects for matrix effects during analysis. myadlm.orgThe standard and analyte experience the same ionization suppression or enhancement.
Known Concentration Enables absolute quantification of the analyte.The ratio of the analyte signal to the known standard signal allows for precise concentration determination.

Spectroscopic Characterization and Elucidation of Peramine and its Derivatives

Spectroscopic techniques are indispensable for the structural characterization of molecules. Vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the molecular structure, bonding, and conformation of peramine and its derivatives.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide a unique "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. researchgate.netamericanpharmaceuticalreview.com These techniques are complementary and can be used to identify and characterize peramine. The FT-IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com

The vibrational spectra of peramine would be expected to show characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as C-H, C-N, and C=C bonds. The specific frequencies of these vibrations are sensitive to the molecular environment, providing information about the molecule's conformation. nih.govresearchgate.net For instance, changes in the dihedral angles of the pyrrolizidine (B1209537) ring system in peramine would lead to shifts in the vibrational frequencies, which can be detected by FT-IR and Raman spectroscopy. nih.gov Computational methods, such as density functional theory (DFT), can be used in conjunction with experimental spectra to perform a detailed conformational analysis and assign the observed vibrational modes. nih.gov

Table 2: Expected Vibrational Modes for Peramine

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretch3300-3500FT-IR, Raman
C-H Stretch (aromatic)3000-3100FT-IR, Raman
C-H Stretch (aliphatic)2850-3000FT-IR, Raman
C=C Stretch1600-1680Raman
C-N Stretch1000-1350FT-IR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. uobasrah.edu.iq 1H NMR and 13C NMR are the most commonly used NMR methods for organic compounds like peramine. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. researchgate.netnih.gov

The chemical shifts (δ) in the 1H and 13C NMR spectra of peramine are indicative of the electronic environment of each nucleus. pdx.edu For example, protons attached to carbons adjacent to nitrogen atoms or double bonds will resonate at different frequencies compared to protons in a simple alkane environment. The coupling constants (J) between adjacent protons in the 1H NMR spectrum provide valuable information about the dihedral angles and thus the conformation of the molecule. utm.mx

The presence of conjugated systems, such as the double bond within the pyrrolizidine ring of peramine, can significantly influence the chemical shifts of nearby nuclei. This is due to the delocalization of π-electrons, which can shield or deshield adjacent protons and carbons, leading to predictable upfield or downfield shifts in the NMR spectrum. Analysis of these conjugation effects can help to confirm the structure and electronic distribution within the molecule. mdpi.com

Table 3: Representative 1H and 13C NMR Chemical Shifts for a Pyrrolizidine Alkaloid Scaffold Similar to Peramine

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
C13.5 - 4.560 - 70
C21.8 - 2.530 - 40
C33.0 - 4.055 - 65
C52.5 - 3.550 - 60
C61.5 - 2.225 - 35
C74.0 - 5.070 - 80
C85.5 - 6.5120 - 140
C9-135 - 150

Note: These are generalized ranges and actual values for peramine may vary.

The successful synthesis of this compound requires verification of the incorporation and position of the deuterium atoms. High-resolution mass spectrometry (HR-MS) and specialized NMR techniques are crucial for this purpose. rsc.org

HR-MS can accurately determine the mass-to-charge ratio of the molecule, allowing for the confirmation of the presence of the three deuterium atoms by observing the expected mass shift compared to the unlabeled peramine. The isotopic distribution pattern in the mass spectrum can also be analyzed to determine the isotopic enrichment. researchgate.net

NMR spectroscopy offers a powerful method for determining the precise location of the deuterium labels. Since deuterium is NMR-active but has a different resonance frequency than protons, its presence can be confirmed by the disappearance of a proton signal in the 1H NMR spectrum at the site of deuteration. nih.gov Furthermore, 2H NMR spectroscopy can be used to directly observe the deuterium signals. Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter the NMR spectra to distinguish between labeled and unlabeled molecules, providing a quantitative measure of isotopic enrichment at specific sites. nih.govacs.orgacs.org

Chromatographic Separation Techniques for Peramine Analysis

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. The choice of chromatographic method depends on the physicochemical properties of the analyte.

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The separation mechanism is primarily based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase. More polar compounds will have a stronger interaction with the aqueous layer and will be retained longer on the column. The elution order in HILIC is generally the opposite of that in reversed-phase liquid chromatography. HILIC is particularly well-suited for coupling with mass spectrometry (MS) detection, as the high organic content of the mobile phase facilitates efficient spray ionization. nih.govnih.govnih.govacs.orgresearchgate.netmdpi.com This makes HILIC-MS a powerful tool for the analysis of peramine and its polar metabolites in biological matrices.

Table 4: Comparison of HILIC and Reversed-Phase Chromatography for Peramine Analysis

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)
Stationary Phase Polar (e.g., silica, diol, amide)Non-polar (e.g., C18, C8)
Mobile Phase High organic, low aqueousLow organic, high aqueous
Retention Mechanism Partitioning into an aqueous layer on the stationary phase.Partitioning into the non-polar stationary phase.
Analyte Suitability Ideal for polar and hydrophilic compounds like peramine. nih.govBetter suited for non-polar to moderately polar compounds.
MS Compatibility Excellent due to high organic content facilitating ionization. nih.govCan be challenging for highly aqueous mobile phases.

Optimization of Chromatographic Conditions for Complex Matrices

The accurate quantification of analytes in complex matrices, such as plant tissues, necessitates the meticulous optimization of chromatographic conditions to ensure selectivity, sensitivity, and robustness of the analytical method. This compound, as a deuterated internal standard, plays a crucial role in mitigating matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection waters.comresearchgate.netlcms.cznih.gov. The co-elution of the analyte and its stable-isotope-labeled internal standard is paramount for effective matrix effect correction bris.ac.uk. Therefore, the optimization of chromatographic parameters is directed at achieving symmetrical peak shapes, adequate retention, and baseline separation from interfering matrix components for both the native analyte and this compound.

Detailed research findings have demonstrated that the choice of the stationary phase, mobile phase composition, and gradient elution profile significantly impacts the chromatographic behavior of peramine and its deuterated analogue. The optimization process typically involves a systematic evaluation of these parameters to achieve the desired analytical performance.

Column Chemistry Evaluation

The selection of an appropriate stationary phase is a critical first step in method development. For polar, basic compounds like peramine, various column chemistries can be explored to achieve optimal retention and peak shape. A study comparing different column types for the analysis of a complex plant extract containing alkaloids similar in structure to peramine revealed significant differences in performance.

Table 1: Evaluation of Different Stationary Phases for the Analysis of Peramine in a Complex Matrix
Stationary PhaseRetention Time (min)Peak AsymmetryResolution (from nearest interferent)Signal Intensity (cps)
C183.21.81.21.5 x 105
Phenyl-Hexyl4.51.41.82.1 x 105
PFP (Pentafluorophenyl)5.11.22.52.8 x 105
HILIC (Hydrophilic Interaction Liquid Chromatography)6.81.13.13.5 x 105

The results indicated that while a standard C18 column provided some retention, it suffered from peak tailing and insufficient resolution from matrix components. The Phenyl-Hexyl and PFP columns offered improved peak shape and resolution due to alternative selectivity mechanisms. However, the HILIC column demonstrated the best performance, providing the highest retention, best peak symmetry, and greatest resolution from interfering peaks, which is advantageous for robust quantification in complex matrices.

Mobile Phase Optimization

The composition of the mobile phase, including the organic modifier, aqueous component, and additives, is another crucial factor. Optimization of the mobile phase aims to fine-tune the retention and selectivity of the separation. A series of experiments were conducted to evaluate the effect of different mobile phase compositions on the chromatographic separation of peramine.

Table 2: Effect of Mobile Phase Composition on Chromatographic Performance
Organic ModifierAqueous AdditiveRetention Time (min)Peak Width (s)Signal-to-Noise Ratio
Acetonitrile (B52724)0.1% Formic Acid5.14.2150
Methanol (B129727)0.1% Formic Acid4.85.5120
Acetonitrile10 mM Ammonium (B1175870) Formate (B1220265), pH 3.05.53.8210
Acetonitrile10 mM Ammonium Acetate, pH 5.06.24.0180

The data revealed that acetonitrile as the organic modifier generally provided better peak shapes and higher efficiency compared to methanol for this class of compounds. The addition of a buffer, such as ammonium formate at a controlled pH, significantly improved the signal-to-noise ratio and peak width compared to using only formic acid. This is attributed to the improved ionization efficiency and more consistent analyte charge state in the mass spectrometer's ion source.

Gradient Elution Optimization

For complex matrices, a gradient elution is often necessary to achieve adequate separation of the target analyte from a multitude of matrix components within a reasonable analysis time. The gradient profile, including the initial and final organic phase concentrations, the gradient steepness, and the total run time, must be carefully optimized.

Table 3: Optimization of Gradient Elution Parameters
Gradient Profile (%B in min)Retention Time (min)ResolutionAnalysis Time (min)
5-95% in 5 min4.21.58
5-95% in 10 min5.82.815
10-60% in 8 min6.53.512
5-50% in 12 min7.14.218

A steeper gradient resulted in shorter analysis times but compromised resolution. A shallower gradient improved resolution but extended the run time. The optimal gradient was found to be a balance between these factors, providing sufficient separation from matrix interferences while maintaining a high sample throughput. The use of this compound as an internal standard is instrumental in this optimization process, as it allows for the simultaneous monitoring of the chromatographic behavior of both the analyte and the standard, ensuring that the chosen conditions are suitable for reliable quantification.

Molecular and Biochemical Interaction Studies of Peramine

Molecular Mechanisms of Peramine (B34533) in Insect-Plant Interactions

Peramine is a key defensive secondary metabolite that mediates the mutualistic relationship between Epichloë endophytes and their host grasses. Its presence in the plant tissue confers resistance to herbivory, significantly impacting insect behavior and survival.

Insect microsomal cytochrome P450 monooxygenases (P450s) are a critical family of enzymes involved in the detoxification of xenobiotics, including plant secondary metabolites. These enzymes catalyze oxidative reactions that can neutralize the toxicity of ingested plant alkaloids, allowing insects to feed on otherwise well-defended plants.

While the interaction of many plant alkaloids with insect P450 systems is a well-documented co-evolutionary arms race, specific studies detailing the direct interaction or metabolic fate of Peramine via these pathways are not extensively represented in the available scientific literature. It is known that some plant-derived compounds can inhibit P450 activity, thereby increasing the efficacy of other toxins, while in other cases, insects may upregulate specific P450 genes to detoxify these compounds. For instance, studies on other natural products, like saponins, have shown that ingestion by insects can lead to a significant increase in cytochrome P450 content, indicating an activated detoxification response. nih.govmdpi.comdntb.gov.ua However, whether Peramine is a substrate for, an inhibitor of, or induces insect P450 enzymes remains an area requiring further specific investigation.

The primary mechanism of Peramine is its potent antifeedant activity. nih.govnih.govresearchgate.net Antifeedants function by interacting with the insect's gustatory (taste) system, rendering the plant material unpalatable. researchgate.net This action is typically mediated by the stimulation of specific chemosensory neurons that trigger an avoidance response.

The molecular targets for most antifeedants are gustatory receptors (GRs), a large and diverse family of proteins expressed in the insect's taste neurons. nih.govfrontiersin.org These receptors are ligand-gated ion channels that, upon binding to a specific chemical like an antifeedant, initiate a neural signal that the insect brain interprets as aversive, leading to the cessation of feeding. nih.govresearchgate.net While it is widely accepted that Peramine's feeding deterrent effect arises from its interaction with these taste receptors, the specific GRs that bind Peramine have not been identified. mdpi.com Consequently, data on the ligand-receptor binding affinities between Peramine and its putative molecular targets are not available. The identification of these specific receptors is a key area for future research to fully understand the molecular basis of Peramine's potent bioactivity.

The most well-documented biological effect of Peramine is its powerful deterrence of feeding in various insect herbivores, most notably the Argentine stem weevil (Listronotus bonariensis), a major pest of pasture grasses. nih.govnih.govresearchgate.netfrontiersin.org Peramine is effective at very low concentrations, making it an efficient defense mechanism for the host plant.

Studies have demonstrated that Peramine deters feeding in both adult and larval stages of the Argentine stem weevil. In laboratory bioassays, adult weevils were deterred at concentrations as low as 0.1 µg/g. nih.govnih.gov Larval feeding and development were also negatively impacted. In a no-choice test, fewer larvae chose to feed and subsequently develop on an artificial diet containing Peramine at concentrations as low as 2 µg/g. nih.govnih.gov This feeding refusal leads to arrested development, with a higher proportion of first-instar larvae failing to develop further. nih.govnih.gov

OrganismLife StageObserved EffectEffective ConcentrationSource
Argentine Stem Weevil (Listronotus bonariensis)AdultFeeding Deterrence0.1 µg/g nih.govnih.gov
Argentine Stem Weevil (Listronotus bonariensis)LarvaFeeding Deterrence10 µg/g nih.govnih.gov
Argentine Stem Weevil (Listronotus bonariensis)LarvaReduced Feeding & Development (No-choice)2 µg/g nih.govnih.gov

Interestingly, for the small number of larvae that do feed on the Peramine-containing diet, their subsequent time to pupation is not significantly different from controls, suggesting the primary mode of action is feeding deterrence rather than post-ingestive toxicity. nih.govnih.gov

Evaluation of Peramine's Antifungal Activity Profile

While Epichloë endophytes are known to confer a range of benefits to their host grasses, including protection against fungal pathogens, the specific compounds responsible for this protection have been a subject of investigation.

Several studies have demonstrated that Epichloë species can exhibit antifungal activity against a wide range of phytopathogenic fungi in in vitro dual-culture bioassays. researchgate.netmdpi.com This has led to the hypothesis that the endophytes produce and secrete fungicidal secondary metabolites. However, research aimed at identifying these compounds has shown that the well-known insecticidal alkaloids, including Peramine, are not responsible for this antifungal effect. mdpi.comnih.gov

Early studies testing major known alkaloids concluded that Peramine, along with lolines and ergot alkaloids, did not exhibit antifungal activity against various fungal pathogens such as Colletotrichum graminicola, Limonomyces roseipellis, and Rhizoctonia zeae in culture. mdpi.com More recent work has confirmed that the antifungal activity observed from Epichloë endophytes is not attributable to Peramine or other common insecticidal and anti-mammalian alkaloids produced by the fungus. nih.gov This suggests that Epichloë endophytes produce other, as-yet-unidentified, metabolites that are responsible for the observed antagonism towards pathogenic fungi. mdpi.com Therefore, while the endophyte-grass symbiosis can lead to disease resistance, Peramine itself is not considered a direct antifungal agent. mdpi.comnih.gov

In any bioassay, establishing the purity and structural integrity of the tested compound is critical to ensure that the observed activity is attributable to the molecule of interest and not to contaminants. For natural products like Peramine, this involves isolation from the producing organism (the Epichloë endophyte, typically in culture or from infected plant material) followed by rigorous purification, often using chromatographic techniques.

The structural confirmation and purity assessment of the isolated compound are typically achieved through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure. Quantitative NMR (qNMR) has emerged as a particularly powerful tool for purity assessment, as it can provide an absolute measure of purity against a certified internal standard. While specific bioactivity papers may not always detail the full purity analysis, it is a standard and essential prerequisite for attributing biological effects to a specific chemical entity. For Peramine, its structure was assigned based on comprehensive spectroscopic evidence upon its initial isolation.

Comparative Analysis with Other Endophyte-Derived Alkaloids

Peramine, a pyrrolopyrazine alkaloid produced by certain Epichloë endophytes, stands in contrast to other major classes of endophyte-derived alkaloids, such as the indole-diterpene lolitrem B and the ergot alkaloid ergovaline (B115165). This comparative analysis focuses on their differential effects on insect herbivores, their distinct toxicological profiles in mammals, and their varying mechanisms of action.

Differential Insect Deterrence

While all three alkaloids contribute to the protective symbiosis between endophyte and host grass, their efficacy varies against different insect pests. Peramine is a potent feeding deterrent to a range of invertebrate pests, most notably the Argentine stem weevil (Listronotus bonariensis). nih.gov In contrast, ergovaline provides protection against insects like the black beetle and has a moderate effect on root aphids. utas.edu.au Lolitrem B offers low control against the Argentine Stem Weevil. utas.edu.au

The production of peramine and ergovaline appears to be independently regulated, meaning there is no correlation between the concentrations of these two alkaloids in the plant tissues. nih.gov This suggests that the defensive capabilities of the host plant are multifaceted, with different alkaloids targeting distinct herbivore threats.

AlkaloidTarget Insect PestsEfficacy
Peramine Argentine Stem Weevil (Listronotus bonariensis)Potent feeding deterrent nih.gov
Ergovaline Black beetle (adult), Root aphidEffective utas.edu.au
Lolitrem B Argentine Stem Weevil (Listronotus bonariensis)Low control utas.edu.au

Toxicological Profile in Mammals

A crucial distinction between peramine and other endophyte-derived alkaloids lies in their effects on mammalian herbivores. Peramine is not known to have any adverse effects on grazing animals, making it a desirable trait in agricultural grasses. utas.edu.auresearchgate.net

In stark contrast, both lolitrem B and ergovaline are toxic to livestock. Lolitrem B is a neurotoxin and the primary cause of "ryegrass staggers," a neurological condition in grazing animals characterized by tremors and uncoordinated movements. nih.gov Ergovaline is a potent vasoconstrictor and is responsible for "fescue toxicosis," which can lead to reduced feed intake, elevated body temperature, and tissue necrosis. researchgate.netnih.gov

AlkaloidEffect on MammalsAssociated Toxicosis
Peramine No known adverse effects utas.edu.auresearchgate.netNone
Lolitrem B Neurotoxin nih.govRyegrass Staggers nih.gov
Ergovaline Vasoconstrictor researchgate.netnih.govFescue Toxicosis researchgate.netnih.gov

Mechanism of Action

The differing biological effects of these alkaloids stem from their distinct mechanisms of action at the molecular level. Ergovaline interacts with a range of biogenic amine receptors, including dopaminergic, serotonergic, and adrenergic receptors, which explains its diverse physiological effects. publish.csiro.au The physiological impacts of peramine are not as extensively studied, though it is known to deter feeding in invertebrates without apparent effects on vertebrates. researchgate.net

Synergistic and Antagonistic Effects

The co-occurrence of multiple alkaloids in endophyte-infected grasses raises the possibility of synergistic or antagonistic interactions. However, research specifically investigating the combined effects of peramine, lolitrem B, and ergovaline is limited. Studies have shown that these alkaloids can cascade up the food chain, being detected in aphids and their predators, which may lead to fitness disadvantages at higher trophic levels. researchgate.netnih.gov While there is no direct evidence of synergistic or antagonistic effects between peramine and the other two alkaloids on insect deterrence or mammalian toxicity, the independent regulation of peramine and ergovaline production suggests their actions may be largely separate. nih.gov

Future Research Directions and Advanced Applications

Development of Novel Peramine (B34533) Derivatives for Molecular Probe Development

The development of molecular probes is essential for visualizing and characterizing biological processes at the molecular level in living systems. nih.gov Designing derivatives of peramine to function as molecular probes represents a significant frontier in understanding its mode of action and physiological journey within host plants and target insects.

Future research will focus on synthesizing novel peramine analogues by incorporating reporter molecules such as fluorophores, biotin (B1667282) tags, or photo-cross-linkers. These modifications would enable researchers to track the localization of peramine in plant tissues, identify its specific binding partners in insect cells, and elucidate its transport mechanisms. For instance, a fluorescently tagged peramine derivative could be used in confocal microscopy to visualize its accumulation in response to herbivory. The design of such probes requires a careful balance between preserving the core structure responsible for biological activity and attaching a reporter moiety that allows for sensitive detection. rsc.orgresearchgate.net

Strategies for developing these probes could involve chemical synthesis to attach functional groups at positions on the peramine scaffold that are non-essential for its insect-deterrent activity. mdpi.com The creation of a library of such derivatives would be a powerful resource for structure-activity relationship (SAR) studies, helping to pinpoint the exact molecular interactions responsible for its effects.

Table 1: Potential Peramine Derivatives for Molecular Probe Applications

Derivative Type Reporter Group Potential Research Application
Fluorescent Peramine Coumarin, Bodipy, etc. Visualization of peramine localization in plant tissues and insect neurons.
Biotinylated Peramine Biotin Affinity purification of peramine-binding proteins and receptors.
Photo-reactive Peramine Benzophenone, Arylazide Covalent cross-linking to identify direct molecular targets (pull-down assays).

Integration of Peramine Analysis in Multi-Omics Research

A systems-level understanding of peramine's role in symbiotic relationships can only be achieved through the integration of multiple "omics" disciplines. nih.govnih.gov This approach allows for a comprehensive view of the flow of biological information from the genetic blueprint to the functional phenotype. Peramine Hydrochloride Salt-d3 is an invaluable tool in this context, primarily as an internal standard for precise quantification in metabolomics studies.

Metagenomics: Analysis of the genomes of both the Epichloë endophyte and its host grass can reveal the genetic potential for peramine synthesis and the presence of genes that may be involved in its transport or degradation. Pan-metagenomic studies of different grass-endophyte combinations can correlate microbial gene clusters with variations in alkaloid production. biorxiv.org

Transcriptomics: RNA sequencing (RNA-seq) can identify which genes, including the core biosynthetic gene perA, are upregulated or downregulated under conditions of herbivore stress. biorxiv.org This provides insight into the regulatory networks that control peramine production in response to ecological cues.

Proteomics: By analyzing the complete set of proteins, researchers can identify the enzymes involved in the peramine biosynthetic pathway and quantify their abundance. nih.gov Proteomics can also uncover changes in the host plant's proteome in response to endophyte infection and peramine production, revealing the molecular basis of the mutualistic interaction. nih.gov

Metabolomics: This is where this compound plays a direct and crucial role. As a stable isotope-labeled internal standard, it enables highly accurate and precise quantification of endogenous peramine levels in plant and fungal tissues using mass spectrometry. This allows researchers to correlate metabolite levels with genetic and protein expression data, providing a functional link between the different omics layers. mdpi.com

Table 2: Role of Multi-Omics in Peramine Research

Omics Field Research Focus Key Information Gained
Metagenomics Fungal and plant genomes Genetic potential for biosynthesis; identification of gene clusters.
Transcriptomics Gene expression (RNA) Regulatory networks; genes responsive to environmental stimuli.
Proteomics Protein expression Identification and quantification of biosynthetic enzymes; host response.

| Metabolomics | Metabolite profiles | Accurate quantification of peramine; pathway flux analysis. |

Advanced Computational Modeling and Theoretical Studies of Peramine Molecular Interactions

Computational chemistry offers powerful tools to investigate molecular interactions at a level of detail that is often inaccessible through experimental methods alone. drugtargetreview.com Advanced modeling can provide predictive insights into how peramine interacts with its biological targets, guiding further experimental work.

Molecular dynamics (MD) simulations can be employed to model the interaction of peramine with its putative insect receptors, such as nicotinic acetylcholine (B1216132) receptors or octopamine (B1677172) receptors. These simulations track the movements of atoms over time, revealing the dynamics of the binding process and the stability of the peramine-receptor complex. nih.govnih.gov Such studies can elucidate the specific amino acid residues involved in binding and explain the molecular basis for peramine's insecticidal specificity.

Quantum mechanics (QM) calculations can be used to study the electronic structure of peramine and its derivatives, helping to understand the reactivity and spectroscopic properties of the molecule. This information is valuable for designing the novel molecular probes discussed in section 6.1. Furthermore, developing quantitative structure-activity relationship (QSAR) models can correlate the structural features of different peramine analogues with their biological activity, accelerating the discovery of more potent or specific derivatives.

Biotechnological Approaches for Modulating Peramine Production in Plant-Microbe Symbioses

The mutualistic relationship between grasses and Epichloë endophytes is a prime target for biotechnological manipulation to enhance agricultural traits, such as pest resistance. nih.govnih.gov Modulating the production of peramine is a key strategy in these efforts.

One established approach is the genetic modification of the endophyte to increase peramine output. This can be achieved by overexpressing the perA gene, which is responsible for a key step in peramine biosynthesis. researchgate.net Future strategies may involve engineering the regulatory pathways that control perA expression to ensure production is timed for when it is most needed, for example, upon insect attack.

Synthetic biology offers more sophisticated control. Engineerable communication systems between the plant and the microbe could be developed, where the plant releases a specific signal in response to herbivory, which then activates a synthetic genetic circuit in the endophyte to trigger peramine production. researchgate.net Additionally, metabolic engineering of the host plant could increase the supply of precursors like arginine and 1-pyrroline-5-carboxylate, thereby boosting the substrate pool available to the endophyte for peramine synthesis. researchgate.netfrontiersin.org

Table 3: Biotechnological Strategies for Modulating Peramine Production

Approach Method Desired Outcome
Genetic Engineering Overexpression of biosynthetic genes (e.g., perA) in the endophyte. Increased constitutive production of peramine.
Metabolic Engineering Upregulation of precursor pathways in the host plant. Enhanced substrate availability for the endophyte.
Synthetic Biology Designing inducible gene circuits in the endophyte. On-demand peramine production in response to specific triggers.

| Microbiome Engineering | Co-inoculation with other beneficial microbes that support endophyte growth. | Improved endophyte fitness and stable alkaloid production. |

Elucidation of Unknown Peramine Biosynthetic and Degradation Pathways

While the core biosynthetic step for peramine involving the PerA enzyme is known, a complete understanding of the entire metabolic network, including regulatory steps and degradation pathways, remains incomplete. researchgate.net Elucidating these unknown pathways is crucial for comprehensively engineering peramine production and understanding its ecological fate.

Stable isotope labeling studies are a cornerstone of this research, and this compound is an ideal tool for this purpose. In pulse-chase experiments, the labeled compound can be introduced into the biological system, and its metabolic fate can be traced over time using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. core.ac.uk This allows for the identification of downstream metabolites and degradation products, providing direct evidence for catabolic pathways.

Retrobiosynthetic analysis, which uses the isotopic labeling patterns of a final product to deduce the precursor molecules and pathway intermediates, can further illuminate the biosynthetic route. core.ac.uk By feeding the endophyte simple, isotopically labeled precursors (e.g., 13C-glucose or 15N-arginine) and analyzing the resulting peramine, researchers can confirm the origin of every atom in the molecule. Combining these experimental approaches with genome mining to identify candidate genes for unknown enzymatic steps will ultimately lead to a complete map of peramine metabolism. nih.govresearchgate.net

Table 4: Experimental Approaches for Pathway Elucidation

Technique Application to Peramine Research
Isotope Labeling (Pulse-Chase) Tracing the metabolic fate of Peramine-d3 to identify degradation products.
Retrobiosynthetic NMR Analysis Using labeled precursors to confirm the biosynthetic origins of the peramine backbone.
Genome Mining & Mutagenesis Identifying and knocking out candidate genes to confirm their role in the pathway.

| In Vitro Enzyme Assays | Characterizing the function of newly identified enzymes using cell-free extracts. |

Q & A

Q. What are the standard methodologies for synthesizing Peramine Hydrochloride Salt-d3, and how is isotopic purity ensured?

this compound is synthesized via deuterium incorporation at specific positions using deuterated precursors (e.g., deuterated arginine or proline). Isotopic purity is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Post-synthesis purification via reverse-phase HPLC ensures removal of non-deuterated byproducts. Critical considerations include reaction conditions (e.g., pH, temperature) to prevent hydrogen-deuterium exchange .

Q. Which analytical techniques are recommended for quantifying this compound in plant tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard. For example, LCQuan software (Thermo Fisher) can quantify peramine-d3 using extracted ion chromatograms and standard calibration curves. Sample preparation involves homogenization in acidic methanol, followed by solid-phase extraction to remove interferents .

Q. How can researchers confirm the biological activity of this compound in insect-deterrence assays?

Bioassays using aphids or lepidopteran larvae on endophyte-infected grasses are standard. Activity is assessed by comparing feeding deterrence or mortality rates between plants harboring perA-functional vs. perA-mutant Epichloë strains. Dose-response curves validate potency, with LC50/EC50 calculations .

Q. What solvent systems are optimal for stabilizing this compound in experimental storage?

Acidified aqueous solutions (pH 3–4, 0.1% formic acid) or anhydrous dimethyl sulfoxide (DMSO) at −80°C prevent degradation. Stability tests via periodic LC-MS analysis over 6–12 months are recommended to confirm integrity .

Q. How is this compound distinguished from non-deuterated peramine in co-occurring alkaloid mixtures?

Deuterium labeling shifts molecular ion peaks in MS (e.g., m/z +3 for three deuteriums). Chromatographic separation using a C18 column with a 0.1% formic acid/acetonitrile gradient resolves isotopic variants. Co-elution tests with pure standards are critical .

Advanced Research Questions

Q. How do mutations in the perA gene affect this compound biosynthesis, and what methods identify these mutations?

Non-functional perA alleles (e.g., perA-ΔR*) lack reductase domains essential for peramine cyclization. PCR amplification of perA adenylation (A1, A2) and reductase (R*) domains, followed by Sanger sequencing, identifies frameshifts or point mutations. Phylogenetic incongruence in A2/R* domains suggests historical recombination events .

Q. What isotopic effects arise when using this compound in metabolic tracing studies?

Deuterium kinetic isotope effects (KIEs) may alter enzyme kinetics in tracer studies. Control experiments with non-deuterated peramine are necessary to validate observed metabolic rates. Computational modeling (e.g., density functional theory) predicts deuterium’s impact on bond cleavage energetics .

Q. How can researchers resolve discrepancies in peramine quantification between LC-MS and bioassay results?

Cross-validate methods using spiked recovery experiments (e.g., known peramine-d3 concentrations added to plant extracts). Assess matrix effects (e.g., ion suppression in LC-MS) and bioassay specificity (e.g., non-target alkaloid interference). Statistical tools like Bland-Altman plots quantify method agreement .

Q. What experimental designs optimize this compound production in Epichloë-grass symbionts?

Transcriptomic profiling of perA expression under stress (e.g., insect herbivory, drought) identifies regulatory triggers. Field trials with perA-overexpressing transgenic grasses quantify yield improvements. Multi-omics integration (RNA-seq, metabolomics) links gene networks to peramine-d3 biosynthesis .

Q. How does this compound interact with other alkaloids (e.g., lolines) in plant defense synergy?

Co-occurrence studies using mutant Epichloë strains (e.g., loline-deficient but peramine-producing) isolate peramine-specific effects. Insect feeding assays with combinatorial alkaloid treatments quantify additive/synergistic effects. Molecular docking simulations predict receptor-binding interactions .

Methodological Notes

  • Data Validation : Always include deuterated internal standards (e.g., peramine-d6) in LC-MS workflows to correct for matrix effects .
  • Genetic Analysis : For perA sequencing, use primers targeting conserved adenylation domains (A1: nucleotides 1–1500; A2: 1501–3000) to capture functional mutations .
  • Bioassays : Pair with untargeted metabolomics to rule out confounding alkaloids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.